BTK Inhibition: Scaffold Sensitivity
Within the indole acrylamide class, BTK inhibitory activity exhibits extreme sensitivity to structural variation, with IC50 values ranging from 1 nM to 10,000 nM. This 10,000-fold potency differential within a single target class highlights that not all indole acrylamides are functionally equivalent. The unsubstituted N-(1H-Indol-5-yl)acrylamide scaffold serves as a reference baseline; specific substituted derivatives achieve high-potency BTK inhibition (e.g., 1 nM and 22-26 nM) while other structural variants exhibit negligible activity (>10,000 nM) [1][2]. This extreme variability demands that procurement decisions be guided by specific target engagement data rather than class-level assumptions.
Low-activity analog: 10,000 nM
| Evidence Dimension | BTK inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1 nM (US20240083900 Example 99); 22 nM (BDBM50207558); 26 nM (BDBM50512349) |
| Comparator Or Baseline | 10,000 nM (BDBM50111687/CHEMBL3605100) for an alternative indole acrylamide derivative |
| Quantified Difference | 10,000-fold difference in potency between high-activity and low-activity indole acrylamide derivatives within the same BTK target |
| Conditions | Recombinant human BTK; HTRF kinase assay; baculovirus-infected Sf21/Sf9 insect cell expression systems |
Why This Matters
This extreme potency differential demonstrates that generic substitution within the indole acrylamide class carries high risk of selecting an inactive compound for BTK applications; only derivatives with documented BTK potency data should be procured for BTK-targeted studies.
- [1] BindingDB. BDBM658441. US20240083900 Example 99. IC50: 1 nM for BTK. View Source
- [2] BindingDB. BDBM50111687 (CHEMBL3605100). IC50: 10,000 nM for BTK. View Source
